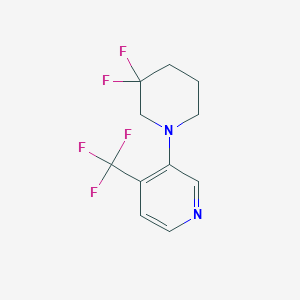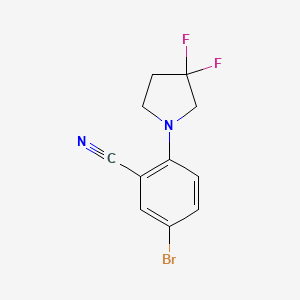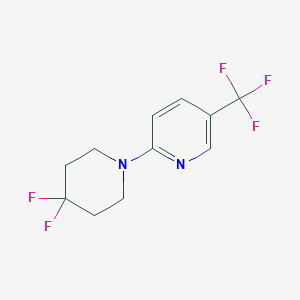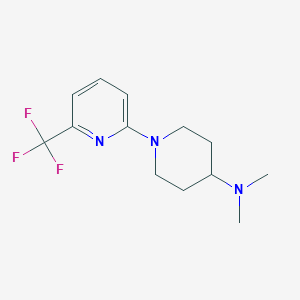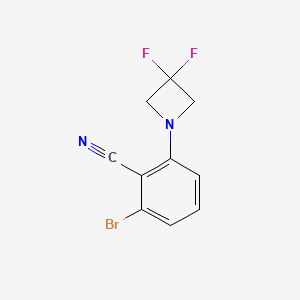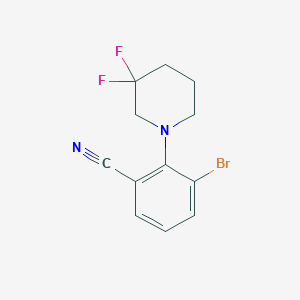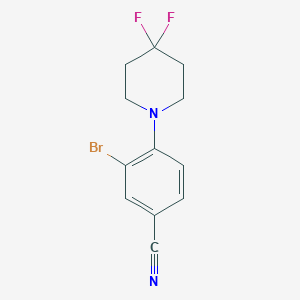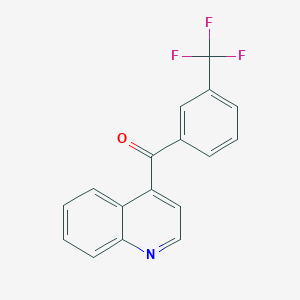
4-(3-Trifluoromethylbenzoyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Trifluoromethylbenzoyl)quinoline is a chemical compound with the molecular formula C17H10F3NO . It is also known by other names such as 4-Quinolinyl[3-(trifluoromethyl)phenyl]methanone and Methanone, 4-quinolinyl[3-(trifluoromethyl)phenyl]- .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-(3-Trifluoromethylbenzoyl)quinoline, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 4-(3-Trifluoromethylbenzoyl)quinoline is characterized by the presence of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The trifluoromethyl group (-CF3) is attached to the benzoyl group in the molecule .Wissenschaftliche Forschungsanwendungen
Fluorescence and Biochemistry Applications
Quinoline derivatives, including 4-(3-Trifluoromethylbenzoyl)quinoline, are recognized for their efficiency as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems. Their applications include DNA fluorophores based on fused aromatic systems containing heteroatoms, highlighting their importance in sensitive and selective compound research for biochemistry applications (Aleksanyan & Hambardzumyan, 2013).
Kinase Inhibition
Quinoline derivatives are studied for their potential as kinase inhibitors. This includes the synthesis of various quinoline compounds that exhibit potent growth inhibitory activity in tumor cells, indicating their relevance in cancer research and therapy (Zhang et al., 2002).
Dyes and Pigments
Quinoline derivatives are also utilized in the synthesis of disazo and trisazo acid and direct dyes. This application is significant in the field of materials science and industrial applications, especially in textile and pigment industries (Krishnan, Sekar, & Seshadri, 1986).
Anticancer Drug Development
Several quinoline derivatives, based on the 4-phenoxyquinoline skeleton, act as small-molecules VEGR2 and/or c-Met kinase inhibitors, displaying a wide spectrum of biological properties, especially anticancer activity. This emphasizes their significance in the development of new anticancer drugs (Kouznetsov, Rodríguez Enciso, & Puerto Galvis, 2022).
Antimicrobial Agents
Quinoline derivatives have been synthesized and evaluated as potential antimicrobial agents. This demonstrates their application in the development of new treatments for bacterial and fungal infections (Holla et al., 2006).
Zukünftige Richtungen
The future directions of research on 4-(3-Trifluoromethylbenzoyl)quinoline and similar compounds are likely to focus on their potential applications in medicinal chemistry. Quinoline-based compounds have been found to have a broad spectrum of bioactivity, making them promising candidates for drug development .
Eigenschaften
IUPAC Name |
quinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)12-5-3-4-11(10-12)16(22)14-8-9-21-15-7-2-1-6-13(14)15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUDYUWGAFSONN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethylbenzoyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

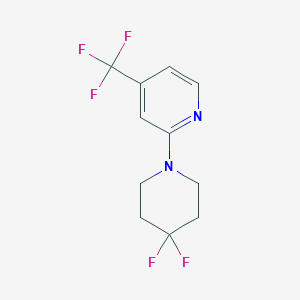


![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1406248.png)
